molecular formula C15H28ClN3O4S2 B051602 Risotilide hydrochloride CAS No. 116907-13-2

Risotilide hydrochloride

Cat. No.: B051602
CAS No.: 116907-13-2
M. Wt: 414.0 g/mol
InChI Key: RFMZRLGPSDNVKE-UHFFFAOYSA-N
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Description

Risotilide Hydrochloride: is a Class III antiarrhythmic agent known for its ability to inhibit voltage-dependent potassium channels. This compound prolongs cardiac action potentials and refractory periods, making it a valuable tool in the treatment of cardiac arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Risotilide Hydrochloride involves the reaction of benzenesulfonamide derivatives with isopropylamine and other reagents under controlled conditions. The detailed synthetic route includes multiple steps of sulfonation, amination, and hydrochloride formation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Risotilide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Mechanism of Action

Risotilide Hydrochloride exerts its effects by inhibiting voltage-dependent potassium channels, which prolongs cardiac action potentials and refractory periods. This action reduces ventricular vulnerability and helps in the management of cardiac arrhythmias . The molecular targets include specific potassium channels involved in cardiac repolarization .

Properties

CAS No.

116907-13-2

Molecular Formula

C15H28ClN3O4S2

Molecular Weight

414.0 g/mol

IUPAC Name

4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C15H27N3O4S2.ClH/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20;/h6-9,12-13,16-17H,10-11H2,1-5H3;1H

InChI Key

RFMZRLGPSDNVKE-UHFFFAOYSA-N

SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl

116907-13-2

Synonyms

enzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride
risitolide
risotilide
risotilide hydrochloride
WY 48986
WY-48986

Origin of Product

United States

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